7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine
Description
7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine is a quinazoline derivative Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3/c16-10-2-1-9(13(18)5-10)7-19-15-12-4-3-11(17)6-14(12)20-8-21-15/h1-6,8H,7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYBZGPHCHJODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate to prepare the 7-chloro-substituted derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its potential as a therapeutic agent. It exhibits properties that make it a candidate for the treatment of various diseases:
- Anticancer Activity : Research indicates that 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine can inhibit the activity of receptor tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). In vitro studies have shown that it significantly reduces cell proliferation in cancer cell lines, with IC50 values in the nanomolar range .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli has been reported between 6 to 12 mg/mL, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Quinazoline derivatives, including this compound, have been investigated for their ability to modulate inflammatory pathways, providing potential therapeutic benefits for various inflammatory diseases.
Biological Studies
The compound is also utilized in biological studies to understand its interactions with biological targets:
- Enzyme Inhibition : It has been shown to act as an enzyme inhibitor, impacting pathways critical for cancer cell survival and proliferation. The structure-activity relationship (SAR) studies reveal that modifications to the quinazoline core can significantly affect biological activity .
- Molecular Docking Studies : The compound is used in molecular docking studies to predict its binding affinity and interaction modes with target proteins involved in disease pathways.
Data Table: Biological Activities of this compound
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | EGFR inhibition leading to decreased proliferation | |
| Antimicrobial | Activity against bacterial strains like Staphylococcus aureus | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Study 1: Inhibition of EGFR
A study demonstrated that this compound effectively inhibited EGFR autophosphorylation in vitro. This inhibition led to decreased proliferation of cancer cells across multiple cancer cell lines. The findings underscore the compound's potential as a targeted therapy in oncology .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity with MIC values suggesting further development as an antimicrobial agent .
Industrial Applications
In addition to its medicinal properties, this compound is also explored for industrial applications:
- Material Development : The compound serves as a building block in the synthesis of more complex molecules used in various industrial applications.
- Catalyst Development : Its unique chemical structure allows it to be utilized in developing new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with various biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine: Similar in structure but with different substituents on the phenyl ring.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Another quinazoline derivative with different substituents.
Uniqueness
7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine is unique due to its specific substituents, which confer distinct biological activities and chemical properties
Biological Activity
7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine, with the CAS number 150450-54-7, is a compound of significant interest due to its potential biological activities. This quinazoline derivative has been studied for its antibacterial properties and other pharmacological effects. The following sections provide a comprehensive overview of its biological activity, including synthesis methods, antibacterial efficacy, cytotoxicity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of substituted anilines with appropriate aldehydes or ketones under controlled conditions. For instance, various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents or microwave-assisted synthesis.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 6 - 12 |
| Serratia marcescens | 6 - 12 |
| Escherichia coli | Not specified |
| Klebsiella pneumoniae | Not specified |
| Pseudomonas aeruginosa | Not specified |
These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Serratia marcescens .
Cytotoxicity Studies
In addition to its antibacterial properties, the cytotoxic effects of this compound have been evaluated using various cell lines. A study conducted on Vero cells revealed that the compound exhibited a selectivity index indicating low cytotoxicity compared to its antibacterial activity. The CC50 (concentration causing 50% cytotoxicity) was found to be significantly higher than the IC50 for bacterial inhibition, suggesting a favorable therapeutic window .
Case Study 1: Antibacterial Screening
A high-throughput screening campaign evaluated over 100,000 compounds for activity against Mycobacterium tuberculosis. In this context, compounds similar to this compound were identified as having significant inhibitory effects. The screening revealed that compounds with structural similarities showed up to 90% inhibition at specific concentrations .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis has been performed on quinazoline derivatives to understand how structural modifications affect biological activity. It was found that substituents at the 2 and 4 positions of the phenyl ring significantly influence both antibacterial and cytotoxic activities. This information is crucial for guiding future synthetic efforts aimed at enhancing efficacy and reducing toxicity .
Q & A
Q. How to address contradictory cytotoxicity data in cancer cell lines?
- Methodology :
- Apoptosis assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic mechanisms.
- Transcriptomic profiling : Identify differential gene expression (e.g., p53 pathways) across cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
